molecular formula C5H5N3O2 B052811 4-Nitropyridin-2-amine CAS No. 4487-50-7

4-Nitropyridin-2-amine

Cat. No. B052811
CAS RN: 4487-50-7
M. Wt: 139.11 g/mol
InChI Key: DBDHHHBAZZYVJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Homoleptic and Heteroleptic Iron(II) and Ruthenium(II) Complexes: In the synthesis of novel terpyridines, 4-nitro-6-bromo-2,2′-bipyridines and 4′-nitro-2,2′:6′,2″-terpyridines were prepared, which includes the synthesis of 4-nitropyridin-2-amine derivatives (Fallahpour et al., 1999).
  • Synthesis of 4-dialkylaminopyridine Derivatives: A method to synthesize substituted 4-dialkylaminopyridines starting from 3-nitropyran-2-one N-functionalized amidines was developed, which involves the transformation of 4-nitropyridin-2-amine related compounds (Bertacche et al., 2007).

Molecular Structure Analysis

  • Molecular and Crystal Structures: The crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives, closely related to 4-nitropyridin-2-amine, were determined, highlighting the importance of N-H...N and N-H...O hydrogen bonds in their molecular arrangement (Bryndal et al., 2012).

Chemical Reactions and Properties

  • Reactions with Nitrous Acid: 2- and 4-methylaminopyridine and their oxide derivatives, similar to 4-nitropyridin-2-amine, undergo nitrosation reactions in acidic conditions, forming respective nitrosamines (Kalatzis & Papadopoulos, 1981).
  • Regioselective Synthesis of 2-Nitroimidazopyridines: A study described the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines from reactions involving 2-aminopyridines, which is relevant for understanding the reactivity of 4-nitropyridin-2-amine (Monir et al., 2015).

Physical Properties Analysis

  • Structural and Vibrational Investigation: The study of 2-amino-4-nitropyridine, a compound structurally similar to 4-nitropyridin-2-amine, provided insights into its X-ray structure and vibrational properties, highlighting the role of hydrogen bonding in its structural stability (Oszust et al., 1997).

Chemical Properties Analysis

  • Selective Vicarious Nucleophilic Amination: The study on the amination of 3-nitropyridine compounds provides insights into the chemical behavior of nitropyridines, which is relevant to understanding the chemical properties of 4-nitropyridin-2-amine (Bakke et al., 2001).
  • Synthesis and Reactions of Nitropyridines: This study gives an overview of the synthesis and reactions of various nitropyridines, including methods relevant to 4-nitropyridin-2-amine (Bakke, 2004).

Scientific Research Applications

  • Graphene-Based (Photo)Catalysts for Nitro Compound Reduction : Graphene-based catalysts are used for the reduction of nitro compounds, including 4-nitropyridin-2-amine derivatives. These catalysts are advantageous due to their high catalytic prowess and ease of recovery (Nasrollahzadeh et al., 2020).

  • Vicarious Nucleophilic Amination of Nitropyridines : The selective amination of nitropyridine compounds, including 4-nitropyridin-2-amine, is explored for synthesizing substituted amino pyridines, which have various applications (Bakke et al., 2001).

  • Nitro-Group Migration in Nucleophilic Substitution : A study on the reaction of 3-bromo-4-nitropyridine with amine showed unexpected nitro-group migration in the resulting products, indicating complex reaction mechanisms involved in nitropyridine chemistry (Yao et al., 2005).

  • Drug Solubility Improvement : The use of ultrasound-assisted methods to improve the solubility of drug compounds, such as 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a derivative of 4-nitropyridin-2-amine, is explored. This method is significant for forming salts of poorly soluble compounds (Machado et al., 2013).

  • Electrochemical Reduction of Aromatic Nitro Compounds : The electrochemical reduction of 4-nitropyridine in aqueous media has been studied, focusing on the reduction mechanisms and the involvement of various intermediates (Lacasse et al., 1993).

  • Hydrogen Peroxide Oxidations for Large-Scale Synthesis : The oxidation of corresponding amines to nitropyridines, like 5-bromo-2-nitropyridine, via hydrogen peroxide, has been optimized for large-scale production, highlighting the importance of safe and reproducible chemical processes (Agosti et al., 2017).

  • Formation of Aminals via Pummerer Rearrangement : The reaction of 2-amino-3-nitropyridine with acid chlorides leads to the formation of aminals through a Pummerer type rearrangement, indicating complex reaction pathways in nitropyridine chemistry (Rakhit et al., 1979).

Safety And Hazards

4-Nitropyridin-2-amine may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

4-Nitropyridin-2-amine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridin-2-amine .

properties

IUPAC Name

4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDHHHBAZZYVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376483
Record name 4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitropyridin-2-amine

CAS RN

4487-50-7
Record name 4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(4-methoxybenzyl)-4-nitropyridin-2-amine (27.8 g, 0.11 mol) and anisole (13 mL, 0.12 mol) were dissolved in trifluoroacetic acid (112 mL) and heated at 80° C. for 2 h. The reaction mixture was allowed to cool to rt and concentrated. Trituration of the resulting residue with EtOAc and hexanes produced a light yellow solid that was isolated via filtration. The filtrate was allowed to stand overnight and a second crop of crystals was obtained. The combined batches of solids were dissolved in 1N NaOH (250 mL) and extracted with EtOAc (2×250 mL). The combined organic solutions were dried over MgSO4, filtered and concentrated to give 2-amino-4-nitropyridine as an orange solid (10.2 g, 67%). LCMS: (FA) ES+ 140.1.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(4-methoxybenzyl)-4-nitropyridin-2-amine (Int-21, 27.8 g, 0.11 mol) and anisole (13 mL, 0.12 mol) were dissolved in trifluoroacetic acid (112 mL) and heated at 80° C. for 2 h. The reaction mixture was allowed to cool to rt and concentrated. Trituration of the resulting residue with EtOAc and hexanes produced a light yellow solid that was isolated via filtration. The filtrate was allowed to stand overnight and a second crop of crystals was obtained. The combined batches of solids were dissolved in 1N NaOH (250 mL) and extracted with EtOAc (2×250 mL). The combined organic solutions were dried over magnesium sulfate, filtered and concentrated to give 4-nitropyridin-2-amine as an orange solid (10.2 g, 67%). LCMS: (FA) ES+ 140; 1H NMR (400 MHz, CD3OD) δ ppm 8.15 (dd, J=5.7, 0.6 Hz, 1H), 7.23 (dd, J=2.0, 0.6 Hz, 1H), 7.20 (dd, J=5.7, 2.0 Hz, 1H).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JH Chu, HP Huang, WT Hsu, ST Chen, MJ Wu - Organometallics, 2014 - ACS Publications
The direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium(II)-catalyzed C–H activation is described. Treatment of 4-methyl-N-phenylpyridin-2-amine with potassium …
Number of citations: 37 pubs.acs.org
CA Hargreaves, G Sandford, R Slater, DS Yufit… - Tetrahedron, 2007 - Elsevier
… Purification by column chromatography on silica gel (5:1 n-hexane/ethyl acetate) gave N,N-diethyl-3,5,6-trifluoro-4-nitropyridin-2-amine 6i (0.22 g, 35%) as an orange oil; ([M] + …
Number of citations: 40 www.sciencedirect.com
P Ruas, A Lamurias, FM Couto - CLEF (Working Notes), 2020 - ceur-ws.org
… This means that, for example, the chemical compound “4-nitropyridin-2-amine” can be the reaction product of a given reaction but in other reaction can participate as the reaction …
Number of citations: 6 ceur-ws.org
V Coeffard, H Mueller-Bunz, PJ Guiry - Organic & Biomolecular …, 2009 - pubs.rsc.org
… N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-4-nitropyridin-2-amine 6. Ligand 6 was obtained as a red solid (143 mg, 62%) from amine 4e (151 mg, 0.69 mmol) and 2-…
Number of citations: 39 pubs.rsc.org
D Nandi, RU Islam, N Devi, S Siwal… - New Journal of …, 2018 - pubs.rsc.org
… (2d) with the formation of the alkyl–amine coupling products N,N-diethyl-4-nitropyridin-2-amine (3ea), N,N-dibutyl-4-nitropyridin-2-amine (3eb), 4-nitro-2-(pyrrolidin-1-yl)pyridine (3ec), …
Number of citations: 17 pubs.rsc.org
M Vamos, NDP Cosford - The Journal of organic chemistry, 2014 - ACS Publications
A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides is reported. Yields of purified, isolated products of up to 84% are observed for …
Number of citations: 29 pubs.acs.org

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